4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2108482-06-8
VCID: VC4198746
InChI: InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23)
SMILES: C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide

CAS No.: 2108482-06-8

Cat. No.: VC4198746

Molecular Formula: C18H21N3O5S2

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide - 2108482-06-8

Specification

CAS No. 2108482-06-8
Molecular Formula C18H21N3O5S2
Molecular Weight 423.5
IUPAC Name 4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzenesulfonamide
Standard InChI InChI=1S/C18H21N3O5S2/c19-27(22,23)16-6-8-17(9-7-16)28(24,25)21-13-4-5-14(21)12-15(11-13)26-18-3-1-2-10-20-18/h1-3,6-10,13-15H,4-5,11-12H2,(H2,19,22,23)
Standard InChI Key JMNHNESZJVTJIO-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)OC4=CC=CC=N4

Introduction

4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide is a complex organic molecule belonging to the class of benzenesulfonamides. This compound is notable for its diverse biological activities and applications in medicinal chemistry. Its structure includes a bicyclic amine and multiple sulfonyl groups, which contribute to its potential therapeutic properties.

Synthesis

The synthesis of 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide typically involves several key steps, including the formation of the bicyclic amine core and the introduction of the sulfonyl and pyridin-2-yloxy groups. Detailed reaction conditions, such as temperature, time, and specific reagents, are crucial for optimizing yield and purity.

Biological Activities and Applications

Benzenesulfonamide derivatives, including this compound, have been extensively studied for their therapeutic applications, particularly as inhibitors in various biological pathways. Their structural features suggest potential interactions with biological macromolecules, which could be relevant to drug development.

Application AreaPotential Role
Drug DevelopmentInhibitors in biological pathways
Medicinal ChemistryTherapeutic properties due to sulfonyl and pyridin-2-yloxy groups

Chemical Reactions and Stability

This compound can undergo various chemical reactions typical for sulfonamides, such as hydrolysis and nucleophilic substitution. Each reaction pathway requires careful consideration of conditions to optimize product formation.

Research Findings and Future Directions

While specific biological assay data for this compound are not readily available, its structural features suggest potential efficacy and specificity against certain biological targets. Further research is needed to fully explore its therapeutic potential and to understand its behavior in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator